Fluoranthene-d10

Description

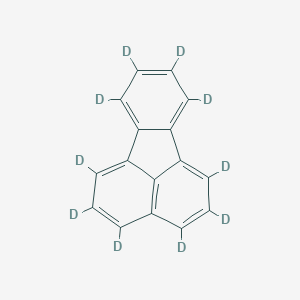

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPBJHOBDJJJI-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C2=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893476 | |

| Record name | Fluoranthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-69-0 | |

| Record name | Fuoranthene-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORANTHENE-D10, 98 ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Fluoranthene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fluoranthene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) essential as an internal standard for quantitative analysis in various scientific fields, including environmental monitoring, metabolism studies, and materials science. This document details the primary synthetic strategies, experimental protocols, and relevant quantitative data.

Introduction to this compound

Fluoranthene is a polycyclic aromatic hydrocarbon consisting of a naphthalene and a benzene unit fused with a five-membered ring. Its deuterated isotopologue, this compound (C₁₆D₁₀), in which all ten hydrogen atoms are replaced with deuterium, is a crucial tool in analytical chemistry. The mass difference between the deuterated and non-deuterated forms allows for precise quantification using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), through the isotope dilution method. The high isotopic purity of commercially available this compound, typically around 98 atom % D, ensures accurate analytical results.[1]

Synthetic Approaches for Isotopic Labeling

The synthesis of this compound primarily involves the deuteration of unlabeled fluoranthene through hydrogen-deuterium (H-D) exchange reactions. Several methods have been developed for the deuteration of aromatic compounds, each with its advantages and limitations. The most common strategies include catalytic H-D exchange, acid-catalyzed H-D exchange, and transition metal-catalyzed C-H activation.

Catalytic Hydrogen-Deuterium Exchange

Heterogeneous catalytic H-D exchange is a widely used method for the deuteration of aromatic compounds. This technique typically employs a noble metal catalyst, such as platinum or palladium, supported on carbon (Pt/C or Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂).

Platinum-on-carbon (Pt/C) is often favored for the deuteration of aromatic rings due to its high selectivity for aromatic C-H bonds over aliphatic ones. The reaction is typically carried out at elevated temperatures to facilitate the exchange process. The general mechanism involves the activation of both the C-H bonds of the PAH and the deuterium source on the catalyst surface, leading to the stepwise replacement of hydrogen with deuterium.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Strong acids can catalyze the H-D exchange on aromatic rings. This method involves dissolving the aromatic compound in a deuterated solvent and treating it with a strong acid, often a deutero-acid (an acid in which the acidic proton is replaced by a deuteron). The reaction proceeds via an electrophilic aromatic substitution mechanism where a deuteron acts as the electrophile. The efficiency of the exchange is dependent on the acidity of the catalyst and the electron density of the aromatic ring. For polycyclic aromatic hydrocarbons like fluoranthene, harsh conditions, including strong acids and high temperatures, may be required to achieve high levels of deuteration.

Ruthenium-Catalyzed C-H Activation

More recent advancements in organometallic chemistry have led to the development of transition metal-catalyzed C-H activation for selective deuteration. Ruthenium-based catalysts have shown particular promise in this area. These reactions can proceed under milder conditions compared to traditional methods and can offer high levels of selectivity. The mechanism involves the oxidative addition of a C-H bond to the ruthenium center, followed by reaction with a deuterium source and reductive elimination to regenerate the catalyst and the deuterated product. While highly effective, the development of specific catalytic systems for the exhaustive deuteration of fluoranthene is an ongoing area of research.

Experimental Protocols

Method: Heterogeneous Catalytic H-D Exchange

Materials:

-

Fluoranthene (C₁₆H₁₀)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

10% Platinum on activated carbon (10% Pt/C)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM), analytical grade

-

Hexane, analytical grade

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine fluoranthene (1.0 g, 4.94 mmol) and 10% Pt/C (0.2 g, 20 wt%).

-

Addition of Deuterium Source: Add deuterium oxide (20 mL) to the vessel.

-

Reaction Conditions: Seal the vessel and heat it to 200-250 °C with vigorous stirring. The reaction is maintained at this temperature for 48-72 hours. The pressure inside the vessel will increase due to the vapor pressure of D₂O at this temperature.

-

Work-up: After cooling the reaction vessel to room temperature, carefully open it. Dilute the reaction mixture with dichloromethane (50 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (2 x 25 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and the Pt/C catalyst.

-

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude deuterated fluoranthene.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield pure this compound.

-

Characterization: Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence or significant reduction of proton signals in the ¹H NMR spectrum and a molecular ion peak at m/z 212 in the mass spectrum are indicative of successful deuteration.

Data Presentation

The following tables summarize typical quantitative data for commercially available this compound and representative results for the deuteration of polycyclic aromatic hydrocarbons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆D₁₀ | [1] |

| Molecular Weight | 212.31 g/mol | [1] |

| CAS Number | 93951-69-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 110-113 °C | [1] |

| Boiling Point | 384 °C | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% |

Table 2: Representative Data for Catalytic Deuteration of PAHs

| PAH Substrate | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (atom % D) | Yield (%) |

| Naphthalene | 10% Pt/C | D₂O | 200 | 48 | >98 | ~85 |

| Phenanthrene | 10% Pt/C | D₂O | 220 | 72 | >97 | ~80 |

| Pyrene | 5% Ru/C | D₂ | 180 | 24 | >98 | ~90 |

| Fluoranthene | 10% Pt/C | D₂O | 200-250 | 48-72 | >98 (expected) | ~80 (expected) |

Note: The data for naphthalene, phenanthrene, and pyrene are representative values from the literature on PAH deuteration. The data for fluoranthene are expected values based on the reactivity of similar PAHs.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via heterogeneous catalytic H-D exchange.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process for providing high-purity internal standards for a wide range of analytical applications. While several methods exist for the deuteration of aromatic compounds, heterogeneous catalytic H-D exchange with Pt/C and D₂O remains a robust and effective strategy for achieving high levels of isotopic enrichment for polycyclic aromatic hydrocarbons like fluoranthene. Further research into milder and more selective catalytic systems, such as those based on ruthenium, may offer more efficient and sustainable routes to these important labeled compounds in the future. This guide provides researchers and professionals with the fundamental knowledge required to understand and potentially implement the synthesis of this compound.

References

Fluoranthene-d10: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fluoranthene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and professionals in drug development. This document outlines its core properties, analytical applications, and toxicological relevance, presenting data in a structured format with detailed experimental protocols and visual diagrams to facilitate understanding and application.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Fluoranthene, a PAH commonly found in the environment as a byproduct of incomplete combustion of organic materials. Due to its isotopic labeling, this compound serves as an excellent internal standard in analytical chemistry for the accurate quantification of PAHs in various matrices.

| Property | Value |

| CAS Number | 93951-69-0 |

| Molecular Formula | C₁₆D₁₀ |

| Molecular Weight | 212.31 g/mol |

Analytical Applications: Quantification of PAHs

This compound is predominantly utilized as an internal standard in analytical methods for the detection and quantification of PAHs in environmental and biological samples. The most common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The addition of a known amount of this compound to a sample allows for the correction of analytical variability, such as extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification of native Fluoranthene and other PAHs.

Experimental Protocol: PAH Analysis in Environmental Samples via GC-MS (based on EPA Method TO-13A)

This protocol provides a generalized procedure for the analysis of PAHs in ambient air samples.

1. Sample Collection:

-

Ambient air is drawn through a high-volume sampler containing a quartz fiber filter (QFF) to collect particulate-bound PAHs, followed by a polyurethane foam (PUF) or XAD-2 resin cartridge to trap gas-phase PAHs.

2. Sample Extraction:

-

The QFF and PUF/XAD-2 cartridge are placed in a Soxhlet extractor.

-

A known amount of an internal standard solution containing this compound and other deuterated PAHs is added to the sample.

-

The sample is extracted with a suitable solvent, such as 10% diethyl ether in hexane, for 18-24 hours.[1]

3. Extract Concentration and Cleanup:

-

The extract is concentrated using a Kuderna-Danish (K-D) evaporator or a rotary evaporator.

-

The concentrated extract may be subjected to a cleanup step using silica gel chromatography to remove interfering compounds.

4. GC-MS Analysis:

-

The final extract is analyzed by a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

The GC is equipped with a capillary column suitable for PAH separation.

-

The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs and their deuterated internal standards.

5. Quantification:

-

The concentration of each target PAH is determined by comparing its peak area to the peak area of its corresponding deuterated internal standard (e.g., Fluoranthene is quantified using this compound). The response factor, determined from the analysis of calibration standards, is used in the calculation.

Experimental workflow for PAH analysis using this compound.

Toxicological Relevance and Signaling Pathways

While this compound is primarily used as an analytical tool, the toxicology of its non-deuterated counterpart, Fluoranthene, is of significant interest to researchers, including those in drug development, due to its classification as a potential carcinogen.[2][3] The carcinogenicity of many PAHs, including Fluoranthene, is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations.

Metabolic Activation and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The metabolic activation of Fluoranthene is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[4] The expression of these enzymes is regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4][5][6]

Mechanism:

-

Ligand Binding: Fluoranthene enters the cell and binds to the AHR, which is located in the cytoplasm in a complex with chaperone proteins.

-

Nuclear Translocation: Upon ligand binding, the AHR complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the AHR/ARNT complex to XREs initiates the transcription of genes encoding for Phase I metabolizing enzymes (e.g., CYP1A1, CYP1B1) and Phase II metabolizing enzymes.

-

Metabolic Activation: The induced CYP enzymes metabolize Fluoranthene into more reactive intermediates, such as dihydrodiols and diol epoxides. These electrophilic metabolites can form adducts with DNA, potentially leading to carcinogenic effects.

The use of this compound in metabolic studies allows for the precise tracing and quantification of its metabolites by mass spectrometry, helping to elucidate the metabolic pathways and the factors that influence them. This is particularly relevant for drug development in understanding drug-drug interactions and the metabolism of xenobiotics.

AHR signaling pathway in Fluoranthene metabolism.

Conclusion

This compound is an indispensable tool for the accurate quantification of PAHs in environmental and biological matrices. Its application as an internal standard in GC-MS analysis provides reliable data for environmental monitoring and exposure assessment. Furthermore, understanding the metabolic pathways of its non-deuterated analog, Fluoranthene, particularly the role of the AHR signaling pathway, is crucial for toxicological research and has implications for drug metabolism and safety assessment in the pharmaceutical industry. The use of deuterated standards like this compound in such studies can provide valuable quantitative insights into these processes.

References

- 1. easlab.com [easlab.com]

- 2. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cancer risk assessment, indicators, and guidelines for polycyclic aromatic hydrocarbons in the ambient air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Fluoranthene-d10

An In-depth Technical Guide to the Physical and Chemical Characteristics of Fluoranthene-d10

Introduction

This compound is the deuterated analogue of Fluoranthene, a polycyclic aromatic hydrocarbon (PAH).[1][2] It is a synthetic compound where all ten hydrogen atoms in the Fluoranthene molecule have been replaced with deuterium atoms. This isotopic labeling makes it an invaluable tool for researchers, particularly in analytical and environmental chemistry, where it is frequently used as an internal standard for the quantification of PAHs in various matrices.[2][3] Its chemical and physical properties are very similar to its non-deuterated counterpart, with the key difference being its increased molecular weight.[1][4]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated form, Fluoranthene, is also provided for comparison where available.

General and Physical Properties

| Property | This compound | Fluoranthene (for comparison) |

| Appearance | Solid, Light yellow fine crystals[5][6] | Yellow to green needles[1] |

| Molecular Formula | C₁₆D₁₀[7] | C₁₆H₁₀[1] |

| Molar Mass | 212.31 g/mol [4][7] | 202.26 g/mol [1] |

| Melting Point | 110-113 °C | 110.8 °C[1] |

| Boiling Point | 384 °C | 375 °C[1] |

| Flash Point | 198 °C[8] | Not applicable[6] |

| Density | 0.4 g/cm³ at 20 °C[8] | 1.252 g/cm³ at 0 °C[1] |

| Water Solubility | Insoluble[5][8] | 265 µg/L at 25 °C[1] |

| Solubility in Organic Solvents | Soluble in ether, chloroform, benzene, and ethanol.[5] | Soluble in nonpolar organic solvents.[1] |

| Vapor Pressure | Not applicable[8] | No information available[6] |

Identifiers and Purity

| Identifier/Property | Value |

| CAS Number | 93951-69-0[4][7][8] |

| EC Number | 624-577-9[4] |

| IUPAC Name | 1,2,3,4,5,6,7,8,9,10-decadeuteriofluoranthene[4] |

| Synonyms | Fluoranthene-1,2,3,4,5,6,7,8,9,10-d10, Perdeuterated fluoranthene, Benzo[jk]fluorene[2][7] |

| Isotopic Purity | 98 atom % D[4] |

| Chemical Purity | 98%[7] |

Spectroscopic Data

The primary analytical distinction of this compound is its mass spectrum, which shows a molecular ion peak at m/z 212, corresponding to the M+10 mass shift from the deuteration. The fragmentation pattern in mass spectrometry is similar to that of unlabeled Fluoranthene.

Applications and Experimental Protocols

This compound is primarily used as an internal standard in analytical chemistry for the quantification of PAHs in environmental samples such as soil, water, and air.[2][3] Its utility stems from its similar chemical behavior to the target analytes (other PAHs) and its distinct mass, which allows for its easy differentiation in mass spectrometric analyses.[2]

Experimental Protocol: Quantification of PAHs using GC-MS with this compound as an Internal Standard

This protocol provides a general workflow for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation:

-

An environmental sample (e.g., soil, water) is collected.

-

A known amount of the sample is extracted using an appropriate solvent (e.g., dichloromethane, hexane) via methods such as sonication or Soxhlet extraction.

-

The extract is concentrated to a smaller volume.

-

-

Internal Standard Spiking:

-

A precise and known amount of a this compound standard solution is added to the concentrated sample extract.[2]

-

-

GC-MS Analysis:

-

A small volume of the spiked extract is injected into the GC-MS system.

-

The GC separates the different PAHs in the mixture based on their boiling points and interactions with the chromatographic column.

-

The MS detects and quantifies the separated compounds. It identifies this compound by its characteristic mass-to-charge ratio (m/z 212).

-

-

Quantification:

-

The concentration of the target PAHs in the sample is determined by comparing the peak area of each analyte to the peak area of the this compound internal standard. A response factor, determined from the analysis of calibration standards, is used in this calculation.

-

Safety Information

This compound is classified as hazardous.[8] It is harmful if inhaled and is very toxic to aquatic life with long-lasting effects.[7][8] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be taken when handling this compound.[8]

Visualizations

Logical Relationship: Fluoranthene and its Deuterated Analog

Caption: Relationship between Fluoranthene and this compound.

Experimental Workflow: PAH Analysis using an Internal Standard

Caption: Workflow for PAH analysis using this compound.

References

- 1. Fluoranthene - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound, 98 atom % D | C16H10 | CID 185309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FLUORANTHENE - Ataman Kimya [atamanchemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Fluoranthene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-2140-0.5 [isotope.com]

- 8. fr.cpachem.com [fr.cpachem.com]

A Technical Guide to High-Purity Fluoranthene-d10 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Fluoranthene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized as an internal standard in analytical chemistry. This document details commercially available sources, their specifications, and standard experimental protocols for its application, particularly in isotope dilution mass spectrometry (IDMS) for the quantification of PAHs in various matrices.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The choice of supplier may depend on the required purity, format (neat solid or solution), and available quantity. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity (atom % D) | Chemical Purity | Format |

| Sigma-Aldrich (Merck) | This compound | 93951-69-0 | 212.31 g/mol | 98% | ≥99% (CP) | Solid |

| Cambridge Isotope Laboratories, Inc. | Fluoranthene (D₁₀, 98%) | 93951-69-0 | 212.31 g/mol | 98% | 98% | Neat Solid & Solution (200 µg/mL in isooctane)[1][2] |

| Santa Cruz Biotechnology, Inc. | This compound | 93951-69-0 | 212.31 g/mol | Not specified | Not specified | Solid |

| CDN Isotopes | This compound | 93951-69-0 | 212.32 g/mol | 98% | Not specified | Solid (0.1g, 0.25g)[3] |

| LGC Standards | Fluoranthene D10 | 93951-69-0 | 212.31 g/mol | Not specified | Not specified | Neat Solid[4] |

| ESSLAB | This compound | 93951-69-0 | 212.33 g/mol | Not specified | Not specified | Crystalline Solid & Solution (200 ug/ml in Methanol)[5][6] |

| SPEX CertiPrep® (dist. by MG Scientific) | This compound | 93951-69-0 | Not specified | Not specified | Not specified | Solution (1000 µg/mL in Methanol-P&T)[7] |

Experimental Protocol: Quantification of PAHs using this compound as an Internal Standard by GC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of PAHs in environmental samples, such as soil or sediment, by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods like those developed by the U.S. Environmental Protection Agency (EPA).

1. Standard and Sample Preparation

-

Internal Standard Stock Solution: Accurately weigh a known amount of high-purity this compound solid and dissolve it in a suitable solvent (e.g., dichloromethane, hexane, or acetone) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Store this solution at a low temperature (e.g., 4°C) and protect it from light.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target PAHs. Spike each calibration standard with a constant, known amount of the this compound internal standard stock solution.

-

Sample Extraction:

-

For solid samples (e.g., soil, sediment), a representative sample is typically dried, homogenized, and then extracted using a technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction. A common extraction solvent is a mixture of hexane and acetone (1:1, v/v).

-

For liquid samples (e.g., water), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

-

-

Internal Standard Spiking: Before extraction, spike a known amount of the this compound internal standard stock solution into each sample. This allows for the correction of analyte losses during sample preparation and analysis.

-

Extract Cleanup: The raw extract may contain interfering compounds. A cleanup step, such as column chromatography using silica gel or Florisil, may be necessary to remove these interferences.

-

Concentration and Solvent Exchange: The cleaned extract is then concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen. The solvent may be exchanged to one that is more suitable for GC injection if necessary.

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis. The GC is equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: A small, known volume of the final extract (e.g., 1 µL) is injected into the GC inlet, typically in splitless mode to maximize sensitivity.

-

GC Conditions: The GC oven temperature is programmed to separate the PAHs based on their boiling points and column interactions. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 320°C).

-

MS Conditions: The mass spectrometer is operated in the electron ionization (EI) mode. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often used. The characteristic ions for both the target PAHs and this compound are monitored. For this compound (C₁₆D₁₀), the molecular ion (m/z 212) is a primary ion to monitor.

3. Data Analysis and Quantification

-

Identification: The target PAHs are identified based on their retention times and the presence of their characteristic ions.

-

Quantification: The concentration of each target PAH is calculated using the internal standard method. A response factor (RF) is first determined from the analysis of the calibration standards:

-

RF = (Area of analyte / Concentration of analyte) / (Area of IS / Concentration of IS)

-

The concentration of the analyte in the sample is then calculated using the following equation:

-

Concentration of analyte = (Area of analyte / Area of IS) * (Concentration of IS / RF)

-

Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the general workflow for using a deuterated internal standard like this compound in an isotope dilution mass spectrometry (IDMS) analysis.

Caption: General workflow for PAH quantification using a deuterated internal standard.

Conclusion

High-purity this compound is an essential tool for researchers and analytical chemists requiring accurate and precise quantification of polycyclic aromatic hydrocarbons. Its use as an internal standard in isotope dilution mass spectrometry effectively corrects for variations in sample preparation and instrument response, leading to highly reliable data. The commercial availability of this compound in various forms and purities from multiple suppliers provides flexibility for different research needs. The standardized protocols, such as those established by the EPA, offer a robust framework for its application in environmental monitoring, food safety analysis, and other fields where trace-level quantification of PAHs is critical.

References

- 1. Fluoranthene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-2140-0.5 [isotope.com]

- 2. Fluoranthene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-2140-1.2 [isotope.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Fluoranthene D10 | CAS 93951-69-0 | LGC Standards [lgcstandards.com]

- 5. esslabshop.com [esslabshop.com]

- 6. esslabshop.com [esslabshop.com]

- 7. mgscientific.com [mgscientific.com]

An In-Depth Technical Guide to the Solubility of Fluoranthene-d10 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fluoranthene-d10 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this guide primarily utilizes solubility data for the non-deuterated analogue, Fluoranthene. This is a common and accepted practice in the scientific community as the isotopic labeling is not expected to significantly alter the solubility characteristics in organic solvents.

Core Data Presentation: Solubility of Fluoranthene

The following table summarizes the quantitative solubility of Fluoranthene in a range of common organic solvents. This data has been compiled from various scientific sources and provides a valuable reference for laboratory work.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Source |

| Acetone | 25 | 8.8 | 0.435 | --INVALID-LINK-- |

| Benzene | 25 | 15.2 | 0.751 | --INVALID-LINK--[1][2] |

| Chloroform | 25 | 18.5 | 0.915 | --INVALID-LINK-- |

| Ethanol | 25 | 1.1 | 0.054 | --INVALID-LINK-- |

| Ethyl Acetate | 25 | 6.5 | 0.321 | --INVALID-LINK-- |

| n-Hexane | 25 | 0.95 | 0.047 | --INVALID-LINK-- |

| Methanol | 20 | 2.12 | 0.105 | --INVALID-LINK-- |

| Toluene | 25 | 14.1 | 0.697 | --INVALID-LINK-- |

Note: The solubility of this compound is expected to be very similar to the values presented for Fluoranthene.

Experimental Protocols: Determining Solubility in Organic Solvents

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is widely applicable and provides accurate and reproducible results.

1. Materials and Equipment:

-

This compound (or Fluoranthene) of high purity

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Glass syringes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a glass syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense a known volume (e.g., 10.00 mL) of the filtered saturated solution into a pre-weighed evaporating dish or beaker.

-

-

Gravimetric Determination:

-

Place the evaporating dish containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. The temperature should be well below the boiling point of the solute.

-

Once all the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3. Calculation of Solubility:

The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / Volume of solution (mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide on the Mass Spectrum and Fragmentation Pattern of Fluoranthene-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum and fragmentation pattern of Fluoranthene-d10 (C₁₆D₁₀), a deuterated polycyclic aromatic hydrocarbon (PAH) commonly utilized as an internal standard in analytical chemistry. This document outlines the expected mass spectral data, proposes a fragmentation pathway, and provides detailed experimental protocols for its analysis via gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a deuterated analog of fluoranthene, a PAH consisting of a benzene and a naphthalene ring fused by a five-membered ring. Its molecular formula is C₁₆D₁₀, and it has a monoisotopic mass of approximately 212.14 Da. Due to its isotopic labeling, it serves as an excellent internal standard for the quantification of native PAHs in various matrices, as its chemical properties are nearly identical to the corresponding non-deuterated compound, but it is distinguishable by its mass-to-charge ratio in mass spectrometry. Understanding its mass spectrum and fragmentation is crucial for accurate method development and data interpretation.

Mass Spectrum and Fragmentation Pattern

Upon electron ionization (EI) in a mass spectrometer, this compound will primarily form a molecular ion (M⁺•) at an m/z of 212. This molecular ion is expected to be the most abundant peak (base peak) in the spectrum due to the stability of the aromatic system.

Quantitative Mass Spectral Data

The following table summarizes the key ions observed in the mass spectrum of this compound, primarily based on MS/MS data. The precursor ion in this context is the molecular ion.

| Ion Description | m/z (Mass-to-Charge Ratio) | Proposed Formula | Notes |

| Molecular Ion | 212.1 | [C₁₆D₁₀]⁺• | Precursor ion in MS/MS; expected to be the base peak in an EI spectrum. |

| Fragment Ion | 210.1 | [C₁₆D₈]⁺• | Loss of a deuterium molecule (D₂). |

| Fragment Ion | 208.1 | [C₁₆D₆]⁺• | Loss of two deuterium molecules (2D₂). |

Note: The relative abundances of the fragment ions are dependent on the collision energy used in MS/MS analysis. A full EI spectrum would provide definitive relative intensities.

Fragmentation Pathway

The fragmentation of this compound under mass spectrometric conditions is characterized by the sequential loss of deuterium atoms, likely as diatomic deuterium (D₂). The stability of the polycyclic aromatic core means that significant fragmentation of the carbon skeleton is less common under standard EI conditions.

The proposed fragmentation pathway is as follows:

-

Ionization: this compound is ionized to form the molecular ion radical cation, [C₁₆D₁₀]⁺•, at m/z 212.

-

Initial Fragmentation: The molecular ion can then undergo fragmentation by losing a molecule of deuterium (D₂), resulting in a fragment ion at m/z 210, [C₁₆D₈]⁺•.

-

Further Fragmentation: This fragment can further lose another molecule of deuterium to form an ion at m/z 208, [C₁₆D₆]⁺•.

This sequential loss of D₂ is a characteristic fragmentation pattern for deuterated PAHs.

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation process can be visualized as follows:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite of standard methods for PAH analysis.[1][2]

Sample Preparation

For the analysis of environmental or biological samples, an appropriate extraction and clean-up procedure is necessary. A common method involves:

-

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v).

-

Internal Standard Spiking: An accurately known amount of this compound solution is added to the sample extract.

-

Clean-up: The extract is then cleaned up using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering compounds.

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis

An Agilent 7890B GC coupled to a 5977B MSD or equivalent system can be used.

Table of GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 80 °C, hold for 1 min |

| Ramp 1: 25 °C/min to 180 °C | |

| Ramp 2: 5 °C/min to 280 °C, hold for 10 min | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions (for this compound) | m/z 212, 210, 208 |

Experimental Workflow

The overall experimental workflow for the analysis of a sample using this compound as an internal standard is depicted below.

Caption: General workflow for sample analysis using an internal standard.

Conclusion

This technical guide provides a foundational understanding of the mass spectral characteristics and fragmentation behavior of this compound. The stability of its molecular ion and the characteristic loss of deuterium make it an ideal internal standard for the sensitive and accurate quantification of fluoranthene and other PAHs in complex matrices. The provided experimental protocols offer a robust starting point for method development and routine analysis in research and drug development settings. Further investigation to obtain a complete electron ionization mass spectrum would be beneficial for a more comprehensive understanding of its fragmentation pattern.

References

A Guide to the Purity Analysis and Certification of Fluoranthene-d10 Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and quality assurance processes involved in the purity analysis and certification of Fluoranthene-d10 standards. Accurate characterization of these isotopically labeled standards is critical for their use as internal standards in a variety of quantitative analytical applications, particularly in environmental and toxicological studies of polycyclic aromatic hydrocarbons (PAHs).

Introduction to this compound

This compound is a deuterated form of Fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Due to its similar chemical and physical properties to the native compound, this compound is an ideal internal standard for quantitative analysis by mass spectrometry. The introduction of ten deuterium atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled analyte while compensating for variations in sample preparation and instrument response.

The reliability of quantitative data heavily depends on the purity and accurate characterization of the internal standard. Therefore, a rigorous analytical workflow is employed to assess the chemical and isotopic purity of this compound standards.

Purity Analysis: Experimental Protocols

The purity of this compound standards is determined through a combination of analytical techniques to assess both chemical and isotopic purity. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet and/or Fluorescence Detection (HPLC-UV/FLD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for identifying and quantifying volatile and semi-volatile organic compounds, making it ideal for assessing the chemical purity of this compound and identifying any organic impurities.

-

Sample Preparation: A stock solution of the this compound standard is prepared in a high-purity solvent such as dichloromethane or toluene. A series of calibration standards are prepared by diluting the stock solution.

-

Instrumental Analysis:

-

Gas Chromatograph (GC): An Agilent J&W DB-5ms Ultra Inert column (e.g., 30 m x 0.25 mm, 0.25 µm) is typically used.

-

Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, is ramped to 300°C at a rate of 8°C/minute, and held for 10 minutes.

-

Injector: Splitless injection is used at a temperature of 280°C.

-

Carrier Gas: Helium is used at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer (MS): Operated in full scan mode to identify potential impurities and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification. The ion source temperature is typically set to 230°C and the quadrupole temperature to 150°C.

-

-

Data Analysis: The total peak area of any identified impurities is compared to the peak area of this compound to determine the chemical purity. The identity of impurities can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC with UV and/or fluorescence detection is a powerful technique for the separation and quantification of non-volatile impurities and isomers that may not be resolved by GC.

-

Sample Preparation: The this compound standard is dissolved in a suitable solvent, typically acetonitrile, to prepare a stock solution. Calibration standards are prepared by serial dilution.

-

Instrumental Analysis:

-

HPLC System: An Agilent 1260 Infinity II or similar system is used.

-

Column: A C18 reversed-phase column designed for PAH analysis (e.g., Zorbax Eclipse PAH, 4.6 x 100 mm, 1.8 µm) is employed.

-

Mobile Phase: A gradient elution is performed using a binary system of water and acetonitrile. The gradient program is optimized to achieve separation of this compound from potential impurities.

-

Detectors:

-

UV Detector: Set to monitor at a wavelength where Fluoranthene absorbs strongly (e.g., 236 nm).

-

Fluorescence Detector (FLD): Programmed with appropriate excitation and emission wavelengths for PAHs (e.g., Excitation: 280 nm, Emission: 450 nm). Wavelength switching can be used to optimize detection for different classes of impurities.

-

-

-

Data Analysis: The peak areas of any impurity signals are compared to the peak area of the main this compound peak to determine the purity.

Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte. It relies on the direct relationship between the integrated NMR signal intensity and the number of protons contributing to that signal.

-

Sample Preparation:

-

An accurately weighed amount of the this compound standard is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a high-precision NMR tube.

-

An accurately weighed amount of a certified internal calibration standard with a known purity (e.g., maleic acid, dimethyl sulfone) is added to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

-

-

Instrumental Analysis:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Acquisition Parameters: A 1D proton (¹H) NMR spectrum is acquired using parameters optimized for quantitative analysis, including a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T₁ of the signals of interest), and a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

The spectra are carefully phased and baseline corrected.

-

The integrals of a well-resolved signal from the this compound (residual protons) and a signal from the internal standard are determined.

-

The purity of the this compound is calculated using the following equation:

where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Data Presentation

The quantitative data from the purity analysis of a typical batch of this compound standard are summarized in the tables below.

Table 1: Chemical Purity Data

| Analytical Method | Purity Value (%) | Impurities Detected |

| GC-MS | > 99.5 | Unidentified trace peaks < 0.1% each |

| HPLC-UV/FLD | > 99.8 | No significant impurities detected |

| Quantitative NMR | 99.6 ± 0.2 | Residual non-deuterated Fluoranthene |

Table 2: Isotopic Purity Data

| Parameter | Specification |

| Isotopic Enrichment (Atom % D) | ≥ 98% |

| Deuterium Incorporation | Primarily d₁₀, with minor contributions from d₉ |

Certification of this compound Standards

The certification of reference materials is a rigorous process that ensures the accuracy, traceability, and reliability of the standard. For this compound, this process is governed by international standards, primarily ISO 17034, "General requirements for the competence of reference material producers".[1][2][3][4][5]

The Certification Process

The certification process involves a comprehensive evaluation of the reference material, including:

-

Characterization: The chemical and isotopic purity of the this compound is thoroughly characterized using validated analytical methods as described in Section 2.

-

Homogeneity: Studies are conducted to ensure that the purity is uniform across the entire batch of the reference material.

-

Stability: The stability of the this compound standard is assessed under specified storage conditions over time to establish a shelf life.

-

Uncertainty Budget: A detailed uncertainty budget is calculated, taking into account all potential sources of error in the characterization, homogeneity, and stability assessments.

-

Certificate of Analysis: A formal Certificate of Analysis is issued, which includes the certified purity value, the expanded uncertainty, a statement of metrological traceability, and instructions for proper use and storage.[6][7]

Metrological Traceability

A key aspect of certification is establishing metrological traceability to the International System of Units (SI). For chemical purity, this is often achieved through the use of primary methods like qNMR or by using a certified reference material from a national metrology institute (NMI) for calibration.[6]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the purity analysis and certification of this compound standards.

References

- 1. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]

- 2. reagecon.com [reagecon.com]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]

- 5. pacificcert.com [pacificcert.com]

- 6. cpachem.com [cpachem.com]

- 7. fr.cpachem.com [fr.cpachem.com]

Methodological & Application

Application Notes and Protocols for the Use of Fluoranthene-d10 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of Fluoranthene-d10 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and other semi-volatile organic compounds. Deuterated internal standards like this compound are crucial for accurate quantification as they closely mimic the chemical behavior of the target analytes during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.[1][2]

Principle of Internal Standardization

Internal standardization is a calibration technique used to improve the precision and accuracy of quantitative analysis. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and blanks. It should be chemically similar to the analytes of interest but not naturally present in the samples. This compound, a deuterated form of Fluoranthene, is an ideal internal standard for PAH analysis because its chemical and physical properties are very similar to the native PAHs, but its mass is different, allowing for distinct detection by the mass spectrometer.[1][3] The quantification is based on the ratio of the analyte peak area to the internal standard peak area, which minimizes errors arising from sample loss during preparation or variations in injection volume.

Fields of Application

The use of this compound as an internal standard is prevalent in various fields, including:

-

Environmental Monitoring: For the determination of PAHs in environmental matrices such as soil, water, air, and sediment.[1][4]

-

Food Safety: To quantify PAHs in food products, especially in fatty foods like fish and edible oils, and in smoked or grilled products.[3][5]

-

Cosmetics and Consumer Products: For the analysis of trace levels of PAHs in cosmetics and other consumer goods to ensure product safety.[6]

-

Industrial Hygiene and Occupational Health: To monitor workplace exposure to PAHs in industries such as coal tar production and asphalt application.

Quantitative Data Summary

The following tables summarize typical quantitative performance data obtained when using this compound as an internal standard in GC-MS analysis of PAHs.

Table 1: Method Performance for PAH Analysis in Plant Leaves [7]

| Parameter | Value |

| Linearity Range | 0.005 - 1.0 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Method Detection Limit (MDL) | 0.2 - 0.7 µg/kg |

| Method Quantitation Limit (MQL) | 0.8 - 2.8 µg/kg |

| Average Spiked Recovery | 71.0% - 97.6% |

| Relative Standard Deviation (RSD) | < 14% |

Table 2: Method Performance for PAH Analysis in Cosmetics [6]

| Parameter | Value |

| Linearity Range | 0.25 - 20 ng/mL |

| Correlation Coefficient (r) | > 0.996 |

| Limit of Quantification (LOQ) | 0.05 - 0.2 mg/kg |

| Spike Recoveries | 87.40% - 120.44% |

| Coefficient of Variation (CV) | < 12.32% |

Experimental Protocols

Protocol for PAH Analysis in Solid Matrices (e.g., Soil, Sediment, Plant Leaves)

This protocol is a general guideline and may require optimization based on the specific matrix and target analytes.

4.1.1. Materials and Reagents

-

This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)

-

PAH calibration standards

-

Solvents: Hexane, Dichloromethane, Acetone (HPLC or GC grade)

-

Anhydrous Sodium Sulfate

-

Silica gel for cleanup

-

Sample extraction apparatus (e.g., Soxhlet, ultrasonic bath, or Accelerated Solvent Extractor)

-

Concentration apparatus (e.g., Rotary evaporator, Kuderna-Danish concentrator, or nitrogen evaporator)

4.1.2. Sample Preparation and Extraction

-

Sample Homogenization: Homogenize the solid sample to ensure uniformity.

-

Spiking with Internal Standard: Weigh a known amount of the homogenized sample (e.g., 5-10 g) into an extraction thimble or vessel. Spike the sample with a known amount of this compound internal standard solution.

-

Extraction:

-

Drying and Concentration: Dry the extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or nitrogen evaporator.[4]

-

Cleanup (if necessary): For complex matrices, a cleanup step using a silica gel column may be required to remove interferences. Elute the PAHs with a suitable solvent mixture.

-

Final Volume Adjustment: Concentrate the cleaned extract to a final volume of 1 mL. The sample is now ready for GC-MS analysis.

4.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

-

Inlet: Splitless injection at a high temperature (e.g., 320°C) to ensure vaporization of high molecular weight PAHs.[9][10]

-

Oven Temperature Program: An example program could be: initial temperature of 70°C for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 320°C and hold for 10 min.[8]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7][11]

-

Monitored Ions: For this compound, the primary ion is m/z 212. For native Fluoranthene, it is m/z 202.[11][12] The specific ions for other PAHs should be determined from their mass spectra.

-

4.1.4. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of this compound.

-

Analyze the calibration standards using the same GC-MS method as the samples.

-

Generate a calibration curve by plotting the ratio of the peak area of each PAH to the peak area of this compound against the concentration of the PAH.

-

Quantify the PAHs in the samples by calculating their peak area ratios to this compound and using the calibration curve to determine the concentration.

Protocol for PAH Analysis in Liquid Matrices (e.g., Water, Edible Oils)

4.2.1. Sample Preparation and Extraction

-

Water Samples:

-

Spike a known volume of the water sample (e.g., 1 L) with the this compound internal standard.

-

Perform liquid-liquid extraction with a suitable solvent like dichloromethane or hexane.

-

Dry the extract and concentrate it to a final volume of 1 mL.

-

-

Oil Samples:

-

Dissolve a known weight of the oil sample in a suitable solvent (e.g., hexane).

-

Spike with the this compound internal standard.

-

A saponification step may be necessary for fatty samples to remove lipids.[3]

-

Perform a cleanup step using Solid Phase Extraction (SPE) with a silica cartridge.[3]

-

Elute the PAHs and concentrate the eluate to a final volume of 1 mL.

-

4.2.2. GC-MS Analysis, Calibration, and Quantification

Follow the same procedures as described in sections 4.1.3 and 4.1.4.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis using this compound.

Logical Relationship of Internal Standardization

Caption: Logic of quantification using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. diva-portal.org [diva-portal.org]

- 9. agilent.com [agilent.com]

- 10. agilent.com [agilent.com]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. acp.copernicus.org [acp.copernicus.org]

Application Notes: Fluoranthene-d10 for High-Accuracy PAH Analysis in Environmental Samples

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds generated from the incomplete combustion of organic materials, posing significant environmental and health risks due to the carcinogenic and mutagenic properties of some compounds.[1][2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent methods, such as EPA Method 8270, for monitoring PAHs in various matrices including water, soil, and sediment.[1][3] Achieving accurate and precise quantification of PAHs is critical, yet challenging due to complex sample matrices and potential analyte loss during sample preparation.[1] The use of isotopically labeled internal standards is a robust strategy to overcome these challenges. Fluoranthene-d10, a deuterated form of Fluoranthene, serves as an excellent internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, ensuring high-quality, reliable data.[4][5][6]

Principle of Isotope Dilution

Isotope dilution mass spectrometry is a powerful technique for precise quantification.[7] A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to its native analog (Fluoranthene) and behaves similarly during extraction, cleanup, and injection.[5] Any analyte loss during these steps will affect both the native and the labeled compound equally. By measuring the ratio of the native analyte to the isotopically labeled standard in the final analysis, the initial concentration of the native analyte can be accurately calculated, correcting for procedural losses and variations.

Role of this compound as an Internal Standard

This compound is an ideal internal standard for several reasons:

-

Chemical Similarity: It mirrors the physicochemical properties of native Fluoranthene and other PAHs with similar molecular weights and structures.

-

Co-elution: It elutes close to native Fluoranthene under typical GC conditions, ensuring that any chromatographic variations affect both compounds similarly.

-

Mass Spectrometry Distinction: It is easily distinguished from the native compound by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for independent quantification without spectral overlap.

Below is a diagram illustrating the logical relationship of using this compound as an internal standard for quantification.

Caption: Logical workflow for PAH quantification using an internal standard.

Analytical Protocols

This section provides detailed protocols for the analysis of PAHs in water and soil/sediment samples using this compound as an internal standard.

Protocol 1: PAH Analysis in Water Samples

This protocol is based on principles outlined in EPA methods for water analysis, employing Solid-Phase Extraction (SPE).[8][9]

1. Sample Preparation and Spiking: a. For each 1 L water sample, if it contains residual chlorine, dechlorinate by adding 80 mg of sodium thiosulfate.[10] b. Adjust the sample pH to <2 with 6N HCl.[10] c. Spike the sample with a known amount of this compound and other relevant deuterated surrogate standards. The spiking solution should be prepared in a water-miscible solvent like methanol.[8][10]

2. Solid-Phase Extraction (SPE): a. Cartridge Conditioning: Use a C18 SPE cartridge. Condition it by sequentially washing with 15 mL of dichloromethane (DCM), followed by 10 mL of methanol, and finally 20 mL of reagent water. Do not let the cartridge run dry after the final water wash.[8][11] b. Sample Loading: Load the 1 L water sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.[10] c. Cartridge Drying: After the entire sample has passed through, dry the cartridge under full vacuum for a minimum of 10 minutes to remove residual water.[10][12] d. Elution: Elute the trapped PAHs from the cartridge using two 5-mL portions of dichloromethane (DCM).[12] Collect the eluate in a concentrator tube.

3. Concentration and Solvent Exchange: a. Concentrate the collected eluate to approximately 0.5-1 mL under a gentle stream of nitrogen at 40°C.[10] b. Add any additional internal standards for quantification (e.g., perylene-d12) and adjust the final volume to 1 mL with the appropriate solvent for GC-MS analysis.[10]

Protocol 2: PAH Analysis in Soil and Sediment Samples

This protocol utilizes Pressurized Liquid Extraction (PLE), a highly efficient method for solid matrices.[13][14][15]

1. Sample Preparation and Spiking: a. Weigh out 10-20 g of the soil or sediment sample. b. Mix the sample with a drying agent like Hydromatrix or anhydrous sodium sulfate. c. Spike the sample with a known amount of this compound and other surrogate standards. Mix thoroughly.

2. Pressurized Liquid Extraction (PLE): a. Cell Loading: Transfer the dried, spiked sample into a PLE extraction cell. b. Extraction Conditions: Perform the extraction using a solvent mixture such as dichloromethane/acetone (1:1 v/v).[13] Optimal conditions may vary, but typical parameters are a temperature of 100-180°C and a pressure of 150 bar.[13] A static extraction time of 10 minutes followed by a flush of the cell volume is common.[16] c. Collection: Collect the extract in a suitable vial.

3. Extract Cleanup: a. The extract may require cleanup to remove interferences. This can be performed using a silica gel or alumina column.[16] b. The extract is passed through the cleanup column, and the fraction containing the PAHs is collected.

4. Concentration: a. Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen. b. Add any final internal standards for quantification before GC-MS analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for PAH analysis in environmental samples.

Caption: Workflow for PAH analysis in water and soil samples.

GC-MS Instrumental Analysis

Instrumentation: An Agilent 8890 GC coupled with a 5977 Series MSD or equivalent is suitable for this analysis.[17]

GC Conditions:

-

Column: A column dedicated to PAH analysis, such as a DB-EUPAH (20 m x 0.18 mm x 0.14 µm) or equivalent, should be used.[5]

-

Inlet Temperature: 320°C.[17]

-

Injection Volume: 1 µL.

-

Oven Temperature Program: 80°C (hold 4 min), ramp at 30°C/min to 220°C, then 10°C/min to 320°C (hold 10 min).

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[14]

-

Source Temperature: 320°C.[17]

-

Transfer Line Temperature: 320°C.[17]

-

Monitored Ions: Specific quantification and confirmation ions should be monitored for each target PAH and deuterated standard. For Fluoranthene, the primary ion is m/z 202.2, and for this compound, it is m/z 212.2.

Data Presentation

The following tables summarize typical performance data for PAH analysis using deuterated internal standards.

Table 1: Typical Recovery Rates for PAHs in Spiked Samples

| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |

| Naphthalene | Water | SPE | Low (~2-16%) | [11] |

| Acenaphthene | Water | SPE | 70-110 | [18] |

| Fluorene | Soil | PLE | 94.6 | [13] |

| Phenanthrene | Soil | PLE | High, >90 | [13] |

| Anthracene | Water | SPE | 43-62 | [11] |

| Fluoranthene | Soil | PLE | 94.4 | [13] |

| Pyrene | Water | SPE | 43-62 | [11] |

| Benzo[a]anthracene | Soil | SPLE | 75-103 | [16] |

| Chrysene | Soil | SPLE | 75-103 | [16] |

| Benzo[a]pyrene | Soil | SPLE | 75-103 | [16] |

Note: Recovery can vary significantly based on the specific matrix, concentration, and procedural details. Low molecular weight PAHs like Naphthalene often show lower recovery due to volatility.[11]

Table 2: Method Detection and Quantitation Limits

| Analyte | Method Detection Limit (MDL) | Limit of Quantitation (LOQ) | Reference |

| Various PAHs | 0.001–0.080 µg/kg (Soil) | Not Specified | [16] |

| Various PAHs | 0.2-0.7 µg/kg (Plant Leaves) | 0.8-2.8 µg/kg (Plant Leaves) | [5] |

| 18 PAHs | Not Specified | < 0.3 µg/L (Water) | [19] |

Note: Detection limits are highly dependent on the instrument sensitivity and sample matrix.

The use of this compound as an internal standard is a cornerstone of modern, high-accuracy analytical methods for determining PAH concentrations in environmental samples. By compensating for variations in sample preparation and analysis, it enables laboratories to produce robust, reliable, and defensible data that meets stringent regulatory requirements. The protocols and data presented here provide a comprehensive guide for researchers and scientists to implement these advanced analytical techniques in their own work.

References

- 1. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

- 2. hebe.hr [hebe.hr]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. obrnutafaza.hr [obrnutafaza.hr]

- 9. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]

- 10. unitedchem.com [unitedchem.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. agilent.com [agilent.com]

- 13. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 14. fms-inc.com [fms-inc.com]

- 15. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. scielo.org.za [scielo.org.za]

- 19. jeol.com [jeol.com]

Preparation of Fluoranthene-d10 Stock and Working Solutions: An Application Note

Abstract

This application note provides detailed protocols for the preparation of stock and working solutions of Fluoranthene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH) commonly used as an internal standard in analytical chemistry. The procedures outlined are intended for researchers, scientists, and drug development professionals requiring accurate and reproducible preparation of standard solutions for methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This document includes information on necessary materials, step-by-step instructions for preparing solutions from both neat (solid) material and commercially available solutions, and a summary of quantitative data in a tabular format. A graphical representation of the experimental workflow is also provided.

Introduction

This compound is a deuterated form of Fluoranthene, a polycyclic aromatic hydrocarbon. Due to its similar chemical and physical properties to its non-deuterated counterpart and its distinct mass spectrometric signal, this compound is an ideal internal standard for the quantification of PAHs in various matrices. Accurate preparation of stock and working solutions is critical for the reliability and reproducibility of analytical results. This application note details the standardized procedures for these preparations.

Materials and Safety Precautions

Materials

-

This compound (neat solid or certified solution)

-

High-purity solvents (e.g., isooctane, acetone, methanol, acetonitrile, dichloromethane)[1][2]

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Micropipettes

-

Amber glass vials with PTFE-lined caps

-

Spatula

-

Weighing paper

-

Ultrasonic bath (optional)

Safety Precautions

This compound should be handled with appropriate safety measures. It is harmful if swallowed or inhaled and is very toxic to aquatic life.[2] All handling of the neat compound and concentrated solutions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

Preparation of this compound Stock Solution from Neat Solid

This protocol describes the preparation of a 100 µg/mL stock solution.

-

Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.

-

Weigh this compound: Carefully weigh approximately 10 mg of this compound neat solid onto the tared weighing paper. Record the exact weight.

-

Dissolution: Transfer the weighed this compound to a 100 mL Class A volumetric flask. Use a high-purity solvent (e.g., isooctane, acetone, or acetonitrile) to rinse the weighing paper and ensure all the compound is transferred into the flask.

-

Volume Adjustment: Add the solvent to the flask until it is about three-quarters full. Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

-

Final Dilution: Once the solid is completely dissolved, bring the solution to the 100 mL mark with the same solvent.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store at room temperature (20-25 °C) away from light.[3]

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration. The following example describes the preparation of a 1 µg/mL working solution.

-

Pipette Stock Solution: Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL this compound stock solution into a 10 mL Class A volumetric flask.

-

Dilution: Dilute the stock solution to the 10 mL mark with the appropriate solvent (typically the same solvent used for the stock solution or a solvent compatible with the analytical method).

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Transfer the working solution to a labeled amber glass vial and store under the same conditions as the stock solution. It is recommended to prepare fresh working solutions regularly, depending on the stability and frequency of use.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound solutions.

| Parameter | Value | Solvents | Reference/Source |

| Commercially Available Stock Solution Concentrations | 100 µg/mL, 200 µg/mL | Isooctane, Acetone, Methanol | [1][2][3] |

| Typical Stock Solution Concentration (from neat solid) | 100 - 1000 µg/mL | Acetonitrile, Dichloromethane | [4] |

| Typical Working Solution Concentrations (for GC-MS/HPLC) | 10 ng/mL - 1 µg/mL | Varies with method | [5][6] |

| Storage Temperature | Room Temperature (20-25 °C) | N/A | [3] |

| Shelf Life (Commercial Solution) | ~15 months | N/A | [2] |

Experimental Workflow Diagram

Caption: Workflow for the preparation of this compound stock and working solutions.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. This compound solution – CRM LABSTANDARD [crmlabstandard.com]

- 3. esslabshop.com [esslabshop.com]

- 4. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. journal.uctm.edu [journal.uctm.edu]

Application of Fluoranthene-d10 in Water and Soil Analysis: A Comprehensive Guide

Application Notes